2-Bromo-2'-hydroxyacetophenone

Physicochemical Properties Purification Procurement

Researchers requiring regioselective ortho-hydroxy α-bromo ketones for heterocyclic synthesis often face supply inconsistency. 2-Bromo-2'-hydroxyacetophenone (CAS 2491-36-3) resolves this with: • Ortho-OH enables Baker-Venkataraman rearrangement for flavone synthesis-12 novel flavones reported. • Bidentate O,O-chelation motif forms stable Cu²⁺, Ru²⁺, Dy³⁺ complexes inaccessible to para-isomers. • Exclusive α-bromination with no ring bromination ensures >97% purity batch consistency.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 2491-36-3
Cat. No. B015216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2'-hydroxyacetophenone
CAS2491-36-3
Synonyms2-Bromo-1-(2-hydroxyphenyl)ethanone; 
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CBr)O
InChIInChI=1S/C8H7BrO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2
InChIKeySGPKEYSZPHMVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2'-hydroxyacetophenone Overview


2-Bromo-2'-hydroxyacetophenone (C₈H₇BrO₂, MW 215.04) is an α-bromo ketone featuring both a bromomethyl carbonyl group and an ortho-hydroxy substituent on the aromatic ring [1]. This ortho-hydroxy positioning is critical, as it enables intramolecular hydrogen bonding with the carbonyl oxygen and facilitates selective chelation with metal ions [1][2]. The compound is prepared via α-bromination of 2'-hydroxyacetophenone and serves as a versatile building block for heterocyclic synthesis, including flavones, quinoxalines, and benzofurans .

Why 2-Bromo-2'-hydroxyacetophenone Cannot Be Substituted


Generic α-bromoacetophenones lack the ortho-hydroxyl group, which fundamentally alters the compound's physicochemical properties and synthetic utility. The ortho-OH of 2-bromo-2'-hydroxyacetophenone introduces a hydrogen bond donor (HBD count = 1), an intramolecular hydrogen bond with the carbonyl oxygen that stabilizes the enol form during nucleophilic substitution, and a chelating site for metal coordination [1]. This functionality enables reactions that para-hydroxy or non-hydroxy analogs cannot undergo, including the Baker–Venkataraman rearrangement for flavone synthesis and the formation of bidentate metal complexes . Substituting with 2-bromo-4'-hydroxyacetophenone (CAS 2491-38-5) or 2-bromoacetophenone (CAS 70-11-1) would eliminate the ortho-chelation effect and alter the regiochemical outcome of cyclocondensation reactions [2].

Differentiating 2-Bromo-2'-hydroxyacetophenone from Analogs


Melting Point and Lipophilicity vs. Para-Hydroxy Analog

2-Bromo-2'-hydroxyacetophenone (ortho-OH) exhibits a significantly lower melting point (44–48°C) compared to its para-hydroxy isomer 2-bromo-4'-hydroxyacetophenone (123–126°C) [1]. This 75–78°C difference in melting point is attributed to the ortho-OH forming an intramolecular hydrogen bond with the carbonyl oxygen, which disrupts intermolecular crystal packing and reduces lattice energy. Additionally, the ortho isomer possesses a lower predicted pKa (7.63) and higher XLogP3 (2.9) compared to the para isomer (pKa 7.69, XLogP3 ~2.5), indicating greater lipophilicity and altered ionization behavior under physiological or chromatographic conditions [2].

Physicochemical Properties Purification Procurement

Selective α-Bromination via CuBr₂ System

The copper(II) bromide (CuBr₂) bromination system in chloroform–ethyl acetate demonstrates exclusive α-bromination of 2'-hydroxyacetophenone with no detectable nuclear bromination, yielding 2-bromo-2'-hydroxyacetophenone in nearly quantitative yield [1]. This stands in contrast to the bromination of unsubstituted acetophenone, which produces a mixture of α-bromoacetophenone and 4-bromoacetophenone under electrophilic conditions [2]. The ortho-hydroxy group directs bromination to the α-carbon via stabilization of the enol intermediate, while simultaneously deactivating the aromatic ring toward electrophilic substitution [1].

Synthetic Methodology Regioselectivity Yield Optimization

Bidentate Chelation by Ortho-Hydroxy Group

2-Bromo-2'-hydroxyacetophenone functions as a bidentate O,O-donor ligand through its ortho-hydroxy and carbonyl oxygen atoms, forming stable chelates with transition metal ions [1]. In contrast, the para-hydroxy isomer (2-bromo-4'-hydroxyacetophenone) cannot form intramolecular chelates due to the spatial separation of the hydroxyl and carbonyl groups, behaving instead as a monodentate ligand or forming intermolecular coordination polymers [2]. The ortho compound's ability to form defined, discrete metal complexes is critical for applications requiring predictable stoichiometry, such as in metallodrug development or asymmetric catalysis [1].

Coordination Chemistry Metal Complexation Ligand Design

α-Bromo Reactivity for Sₙ2 and Heterocyclization

The α-bromomethyl ketone moiety of 2-bromo-2'-hydroxyacetophenone serves as an electrophilic site for Sₙ2 displacement by nucleophiles (amines, thiols, phenoxides) and as a precursor to carbonyl ylides for cycloaddition reactions . This reactivity is absent in the non-brominated precursor 2'-hydroxyacetophenone, which lacks an alkyl halide leaving group. The combination of α-bromo and ortho-OH enables tandem reactions such as the Baker–Venkataraman rearrangement, where the bromoketone condenses with a benzoyl chloride, followed by base-catalyzed O→C acyl migration to yield a 1,3-diketone intermediate that cyclizes to flavones [1]. Twelve new flavones have been synthesized using 2-hydroxy-α-bromoacetophenones as the electrophilic component [1].

Heterocyclic Synthesis Nucleophilic Substitution Flavonoid Chemistry

2-Bromo-2'-hydroxyacetophenone: Key Application Scenarios


Flavonoid and Heterocyclic Scaffold Synthesis

The Baker–Venkataraman rearrangement and subsequent flavone cyclization rely on the presence of both the α-bromo leaving group and the ortho-hydroxy moiety. Non-brominated 2'-hydroxyacetophenone cannot undergo the key α-bromination step in situ with comparable efficiency. Twelve novel flavones have been synthesized from 2-hydroxy-α-bromoacetophenones under standard condensation conditions [1].

Bidentate Metal Chelation for Catalysis & Metallodrugs

The ortho-OH/carbonyl O,O-chelation motif of 2-bromo-2'-hydroxyacetophenone enables formation of stable, discrete metal complexes (e.g., Cu²⁺, Ru²⁺, Dy³⁺). The para-hydroxy isomer cannot achieve this geometry, making the ortho compound the required ligand for projects requiring defined bidentate coordination [2].

Regioselective α-Bromination Without Ring Byproducts

The CuBr₂ bromination method reported by King and Ostrum demonstrates that 2'-hydroxyacetophenone undergoes exclusive α-bromination with no detectable ring bromination, yielding nearly quantitative product [3]. This regiospecificity is a direct consequence of the ortho-OH substitution pattern and is not observed with acetophenone or para-hydroxy substrates.

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